Product packaging for 4-Methylcinnamyl alcohol(Cat. No.:CAS No. 122058-30-4)

4-Methylcinnamyl alcohol

Cat. No.: B3046298
CAS No.: 122058-30-4
M. Wt: 148.2 g/mol
InChI Key: DRXICXADZKJOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Presence in Plant Species and Natural Extracts

The compound 4-Methylcinnamyl alcohol, a derivative of cinnamyl alcohol, has been identified in various plant species, highlighting its role as a natural product. Its presence is often associated with other phenylpropanoids, which are a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. researchgate.net

Research on the chemical constituents of the roots of Morina chinensis, a medicinal plant used in traditional Chinese and Tibetan medicine, has led to the isolation of 4-O-methylcinnamyl alcohol. acs.orgessencejournal.com This compound was identified alongside several other new and known phenylpropanol derivatives. nih.gov Specifically, a methanol (B129727) extract of the roots of M. chinensis was found to contain 4-O-methylcinnamyl alcohol, as well as its related compounds 4-O-methylcinnamyl methyl ether and 4-O-methylcinnamyl acetate (B1210297). acs.org The identification of these compounds was achieved through detailed analysis of spectral data, primarily 2D NMR and High-Resolution Mass Spectrometry (HRMS). nih.gov Further studies on Morina chinensis have also reported the isolation of other phenylpropanoids, such as morinins L-P, 3,4-dimethoxycinnamylalcohol methyl ether, and p-methoxycinnamaldehyde from its roots. jst.go.jp

Cinnamyl alcohol and its derivatives are not exclusive to Morina chinensis. They are found in a variety of plants. For instance, cinnamyl alcohol itself is found in esterified form in storax, Balsam of Peru, and cinnamon leaves. wikipedia.orgfishersci.com The characteristic aroma of these natural products is partly attributed to the presence of cinnamyl alcohol and related compounds. solubilityofthings.com The broader class of cinnamates and their derivatives are widespread in the plant kingdom and are involved in various physiological processes. researchgate.net Cinnamic acid, a precursor to cinnamyl alcohol, is ubiquitous in plants and plays a crucial role in the biosynthesis of lignin (B12514952) and other polyphenolic compounds. inchem.org Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in plants that catalyzes the reduction of cinnamaldehydes to their corresponding alcohols, such as p-coumaryl, coniferyl, and sinapyl alcohols, which are the primary building blocks of lignin. pnas.orgnih.govfrontiersin.org

Advanced Isolation Techniques in Phytochemistry

The isolation of specific phytochemicals like this compound from complex plant extracts requires sophisticated and systematic methodologies. The general process involves extraction, followed by separation and purification. nih.govmdpi.com

The initial step is typically solvent extraction from the plant material. researchgate.net In the case of isolating phenylpropanol derivatives from Morina chinensis, a methanol (MeOH) extract of the roots was used. acs.org This crude extract was then subjected to a partitioning process between different solvents, such as water and chloroform (B151607) (CHCl3), and subsequently between water and n-butanol, to separate compounds based on their polarity. acs.org

Following initial extraction and partitioning, various chromatographic techniques are employed for the fine separation and purification of the target compounds. chemmethod.com Column chromatography is a fundamental technique used for this purpose. nih.gov For the isolation of compounds from M. chinensis, repeated silica (B1680970) gel column chromatography was utilized. acs.org

For more precise separation and purification, high-performance liquid chromatography (HPLC) is a powerful tool. slideshare.net In the study of Morina chinensis, HPLC was used to further fractionate the extracts. acs.org Gel permeation chromatography (GPC) was also employed in this process. acs.org

The final step in the isolation process is the structural elucidation of the purified compounds. This is achieved through a combination of spectroscopic methods. Two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution mass spectrometry (HRMS) were instrumental in determining the exact structures of the phenylpropanol derivatives isolated from Morina chinensis, including 4-O-methylcinnamyl alcohol. acs.orgnih.gov Other analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are also widely used in the analysis of plant-derived compounds. slideshare.netallresearchjournal.com

Modern advancements in extraction techniques aim to improve efficiency and sustainability. chemmethod.com These include methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which can reduce extraction time and solvent consumption. nih.govchemmethod.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B3046298 4-Methylcinnamyl alcohol CAS No. 122058-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXICXADZKJOTI-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile

This section details the fundamental chemical properties of 4-Methylcinnamyl alcohol, providing a comprehensive overview of its structural and physical characteristics.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (E)-3-(4-methylphenyl)prop-2-en-1-ol nih.gov
Molecular Formula C₁₀H₁₂O nih.gov
Molecular Weight 148.20 g/mol nih.gov
Appearance White solid fishersci.comfishersci.no
Melting Point 198 - 201 °C (for the related 4-Methylcinnamic acid) fishersci.com

Biosynthesis and Enzymatic Pathways

Monolignol Biosynthesis Pathway

The monolignol pathway converts phenylalanine into hydroxycinnamoyl alcohols through the action of approximately ten enzyme families. rsc.orgwikipedia.org The process starts in the cytoplasm with the conversion of phenylalanine and proceeds through intermediates that are acted upon by both cytosolic and endoplasmic reticulum-membrane-anchored enzymes. nih.gov The general phenylpropanoid pathway first produces p-coumaroyl CoA from phenylalanine. nih.gov Subsequently, the monolignol-specific branch of the pathway reduces this intermediate to the corresponding alcohol. nih.gov The enzymes Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) are key players in these final reduction steps. researchgate.netnih.gov

Phenylalanine Ammonia-Lyase (PAL) catalyzes the first committed step in the phenylpropanoid pathway. nih.govubbcluj.ro This enzyme performs a non-oxidative deamination of L-phenylalanine, converting it to trans-cinnamic acid and ammonia (B1221849). nih.govnih.gov This reaction is a crucial control point, diverting carbon flow from primary metabolism into the vast network of phenylpropanoid secondary metabolites, including monolignols. ubbcluj.ro The activity of PAL is often induced by various stimuli, such as light, wounding, or pathogenic attack. nih.gov While highly specific for L-phenylalanine, some PAL enzymes have been shown to accept other substrates. thegoodscentscompany.com Protein engineering efforts have successfully created PAL variants with enhanced activity towards substituted phenylalanines, including those with methyl groups on the phenyl ring, such as p-methylphenylalanine. researchgate.nettudublin.ie This suggests a potential entry point for methylated precursors into the pathway, which could ultimately lead to the formation of 4-Methylcinnamyl alcohol.

Cinnamic Acid 4-Hydroxylase (C4H) is a cytochrome P450-dependent monooxygenase (CYP73 family) that catalyzes the second step in the general phenylpropanoid pathway. tudublin.ienih.gov It introduces a hydroxyl group at the para- (C4) position of the aromatic ring of trans-cinnamic acid, yielding p-coumaric acid. rsc.orgnih.gov This hydroxylation is a critical reaction, as p-coumaric acid is the precursor for H-lignin and, following further modifications, for G- and S-lignin as well. rsc.org C4H is anchored to the cytosolic face of the endoplasmic reticulum and may form enzyme complexes with other pathway components to facilitate metabolic channeling. nih.govcirad.fr Research on related cytochrome P450 enzymes has demonstrated activity on methylated substrates. For example, the P450 enzyme CYP199A4 from Rhodopseudomonas palustris binds tightly to 4-methylcinnamic acid and oxidizes it with high selectivity. nih.gov This documented activity on a methylated analog supports the hypothesis that the pathway's enzymatic machinery can process substrates necessary for the synthesis of this compound, where the 4-position is occupied by a methyl group instead of a hydroxyl group.

Coumaric Acid 3-Hydroxylase (C3H), another cytochrome P450 enzyme (CYP98A family), is responsible for introducing a hydroxyl group at the 3-position of the aromatic ring. rsc.org This reaction typically converts p-coumaroyl ester derivatives into caffeoyl derivatives, which is a key step leading to the biosynthesis of guaiacyl (G) and syringyl (S) monolignols. rsc.orgfrontiersin.org In some species, evidence suggests that C3H can act in a complex with C4H to directly hydroxylate p-coumaric acid to caffeic acid. frontiersin.orgmdpi.com However, for the biosynthesis of this compound, which lacks a hydroxyl group at the 3-position, substrates would need to bypass this enzymatic step. The pathway would proceed directly from a 4-substituted intermediate, such as 4-methylcinnamoyl-CoA, to the subsequent reduction steps.

Cinnamoyl-CoA Reductase (CCR) catalyzes the first committed step of the monolignol-specific pathway, representing a crucial regulatory point. asm.org This enzyme uses NADPH to reduce hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA, feruloyl-CoA, sinapoyl-CoA) to their corresponding hydroxycinnamaldehydes. nih.gov CCR enzymes generally exhibit broad substrate specificity, showing activity toward a variety of substituted cinnamoyl-CoA's. nih.gov For instance, different CCR isoforms can show preferences for different substrates; CCR1 often prefers feruloyl-CoA, while CCR2 may prefer caffeoyl and p-coumaroyl-CoAs. This flexibility implies that a CCR enzyme could plausibly catalyze the reduction of 4-methylcinnamoyl-CoA to 4-methylcinnamaldehyde, a direct precursor to the target compound.

Table 1: Kinetic Parameters of Rice Cinnamoyl-CoA Reductase (OsCCR21)

This table presents the enzyme kinetics for OsCCR21 with three common monolignol pathway substrates. The data indicates a higher substrate affinity and catalytic efficiency for feruloyl-CoA.

SubstrateKM (μM)kcat (min-1)kcat/KM (μM-1 min-1)
p-Coumaroyl-CoA16.361.310.08
Feruloyl-CoA2.702.080.77
Sinapoyl-CoA10.200.710.07
Data sourced from a study on rice CCR gene family.

Cinnamyl Alcohol Dehydrogenase (CAD) is a zinc-containing, NADPH-dependent oxidoreductase that catalyzes the final step in monolignol biosynthesis. nih.govresearchgate.net These enzymes are responsible for the reduction of various cinnamaldehydes (e.g., p-coumaraldehyde, coniferaldehyde (B117026), sinapaldehyde) to their corresponding cinnamyl alcohols (monolignols). nih.govnih.gov CADs belong to a multigene family in plants, and different isoforms can have varying affinities for different substrates. nih.gov The reversible nature and broad substrate versatility of CAD enzymes are well-recognized. Their ability to act on a range of aldehyde substrates is fundamental to the diversity of lignin (B12514952) composition and other related compounds found in nature. nih.gov

The primary function of CAD in the monolignol pathway is the reduction of hydroxycinnamaldehydes to hydroxycinnamyl alcohols. For example, coniferaldehyde is reduced to coniferyl alcohol, and sinapaldehyde (B192390) is reduced to sinapyl alcohol. nih.gov The reaction is an NADPH-dependent reduction of the aldehyde group to a primary alcohol. Given the established broad substrate specificity of CAD enzymes, it is highly probable that a CAD enzyme would catalyze the reduction of 4-methylcinnamaldehyde to this compound. nih.govfrontiersin.org Studies on various alcohol dehydrogenases have shown a high catalytic activity for the reduction of cinnamaldehyde (B126680) to cinnamyl alcohol, underscoring the feasibility of this reaction for methylated analogues. nih.govfrontiersin.org

Table 2: Kinetic Parameters of Rice Cinnamyl Alcohol Dehydrogenase (OsCAD2)

This table shows the kinetic parameters for the OsCAD2 enzyme with various aldehyde substrates. The similar KM values indicate a comparable affinity for all tested substrates.

SubstrateKM (μM)kcat (min-1)kcat/KM (μM-1 min-1)
p-Coumaraldehyde9.36162.3617.35
Coniferaldehyde4.37158.3436.23
Sinapaldehyde6.78103.5615.27
Cinnamaldehyde7.55145.2019.23
Data sourced from a biochemical characterization of the rice CAD gene family.

Cinnamyl Alcohol Dehydrogenase (CAD) Activity

Biochemical Characterization of CAD-like Enzymes

Cinnamyl alcohol dehydrogenases (CAD) and CAD-like enzymes are pivotal in the biosynthesis of monolignols by catalyzing the reduction of cinnamaldehydes to their corresponding alcohols. ebi.ac.uknih.gov These enzymes are typically NADPH-dependent and often contain zinc ions, one for catalysis and another for structural stability. ebi.ac.ukmdpi.com The characterization of these enzymes involves determining their optimal operating conditions, such as pH and temperature, which can vary significantly between different organisms and even between different CAD homologs within the same species. mdpi.compnas.org

For instance, studies on CAD-like enzymes from various sources have revealed a range of optimal pH and temperature conditions. A recombinant cinnamyl alcohol dehydrogenase from Bursaphelenchus xylophilus exhibited maximum catalytic activity at a pH of 8.0 and a temperature of 40°C. mdpi.com In contrast, research on two CAD enzymes from Brachypodium distachyon, BdCAD3 and BdCAD5, showed temperature optima of approximately 50°C. oup.com The optimal pH for the reduction of coniferyl aldehyde was found to be 5.2 for BdCAD3 and 6.2 for BdCAD5, while the optimal pH for the oxidation of coniferyl alcohol was 8.0 for BdCAD3 and between 8.0 and 9.7 for BdCAD5. oup.com

Furthermore, a CAD-like enzyme from Arnebia euchroma, designated AeHGO, displayed its highest activity at 37°C and an optimal pH of about 7.5. biorxiv.org An alcohol dehydrogenase from Ralstonia sp. (RADH), which shows a preference for aromatic compounds, has a broad pH optimum for reduction reactions (pH 6-9.5) and a sharper optimum for oxidation reactions (pH 10-11.5). nih.gov These variations highlight the diversity of CAD-like enzymes and their adaptation to specific physiological contexts.

Table 1: Optimal pH and Temperature for Various CAD-like Enzymes

Enzyme SourceOptimal pH (Reduction)Optimal pH (Oxidation)Optimal Temperature (°C)
Bursaphelenchus xylophilus8.0-40
Brachypodium distachyon (BdCAD3)5.28.0~50
Brachypodium distachyon (BdCAD5)6.28.0-9.7~50
Arnebia euchroma (AeHGO)-7.537
Ralstonia sp. (RADH)6.0-9.510.0-11.58-15 (stability)

Methylation and Derivative Formation in Biological Systems

Methylation is a critical modification in the biosynthesis of monolignols and other phenylpropanoids, influencing their chemical properties and biological functions. maxapress.com This process is primarily catalyzed by O-methyltransferases.

Role of O-Methyltransferases (e.g., 4-O-methyltransferase)

O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups on a variety of secondary metabolites. maxapress.com In the context of monolignol biosynthesis, two main types of OMTs are typically involved: caffeoyl CoA 3-O-methyltransferase (CCoAOMT) and caffeate/5-hydroxyferulate 3/5-O-methyltransferase (COMT). google.com These enzymes traditionally methylate the 3- and 5-hydroxyl groups of the phenyl ring. google.com

However, the engineering of novel O-methyltransferases has opened up new possibilities for modifying monolignols. Specifically, monolignol 4-O-methyltransferases (MOMTs) have been created through protein engineering. google.comnih.gov These engineered enzymes can catalyze the methylation of the 4-hydroxyl group of monolignols, a reaction that does not typically occur in nature. google.combnl.gov The starting point for engineering these novel enzymes has often been (iso)eugenol O-methyltransferase (IEMT), which naturally methylates the 4-hydroxyl group of phenylpropenes like isoeugenol, a structural analog of coniferyl alcohol. nih.govbnl.gov By modifying the active site of IEMT, researchers have successfully created variants with high affinity and catalytic efficiency for monolignols. nih.gov

Metabolic Fate and Biotransformation Studies

Once formed, cinnamyl alcohol and its derivatives can undergo further metabolic transformations, including oxidation and degradation, through various enzymatic pathways.

Oxidation Pathways (e.g., to Cinnamic Acid Derivatives)

Cinnamyl alcohol can be oxidized to its corresponding aldehyde, cinnamaldehyde, and further to cinnamic acid. researchgate.net This oxidation can be a key step in the metabolic breakdown of the compound. In animal systems, cinnamyl alcohol is metabolized through oxidation to cinnamic acid, which is then subject to β-oxidation, ultimately leading to benzoic acid that can be conjugated and excreted. femaflavor.orginchem.org

The oxidation of substituted cinnamic acids has also been studied. For example, the enzyme CYP199A4 can catalyze the oxidation of 4-methylcinnamic acid to 4-hydroxymethylcinnamic acid. rsc.org This highlights the potential for enzymatic systems to modify the methyl group of this compound derivatives.

Enzymatic Degradation Mechanisms (e.g., NAD+-dependent dehydrogenases)

The degradation of alcohols in biological systems is often initiated by alcohol dehydrogenases (ADHs). These enzymes can be NAD(P)+-dependent and catalyze the oxidation of alcohols to aldehydes or ketones. ebi.ac.uk For instance, a NAD+-dependent group III alcohol dehydrogenase from Acinetobacter venetianus RAG-1 has been shown to have oxidative activity towards a wide range of alkyl alcohols. nih.gov This enzyme exhibits optimal oxidative activity at pH 8.0 and 50°C. nih.gov

The reversible nature of cinnamyl alcohol dehydrogenases (CADs) is also relevant to metabolic fate. oup.com The same enzymes that synthesize cinnamyl alcohols from cinnamaldehydes can also catalyze the reverse reaction, oxidizing the alcohol back to the aldehyde. oup.comnih.gov This reversible activity allows for the interconversion of these compounds and can channel 4-O-methylated cinnamyl alcohols into other metabolic pathways, such as the formation of phenolic esters in transgenic plants. nih.gov

Synthetic Methodologies and Reaction Pathways

Total Synthesis Approaches for 4-Methylcinnamyl Alcohol

The synthesis of this compound can be efficiently achieved through several reliable methods, primarily involving the reduction of corresponding carbonyl compounds or the application of organometallic reagents.

A primary and widely used method for preparing this compound is the reduction of its corresponding carbonyl precursors, such as 4-methylcinnamaldehyde or esters of 4-methylcinnamic acid. pressbooks.publibretexts.org This chemical transformation involves the conversion of a carbonyl group (an aldehyde or ester) into a primary alcohol. pressbooks.pub The choice of reducing agent is critical and depends on the specific precursor.

For the reduction of aldehydes like 4-methylcinnamaldehyde, common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. libretexts.org Sodium borohydride is a milder, more selective reagent that can be used in protic solvents like methanol (B129727) or ethanol (B145695). pressbooks.pub Conversely, lithium aluminum hydride is a much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether (Et₂O) due to its violent reaction with protic solvents. pressbooks.pub The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an intermediate alkoxide, which is subsequently protonated during a workup step to yield the final alcohol. pressbooks.pub

When starting from 4-methylcinnamic acid esters, the more potent reducing agent, LiAlH₄, is typically required. libretexts.org NaBH₄ is generally not strong enough to reduce esters efficiently. libretexts.org One documented synthesis route involves the initial esterification of 3-methylcinnamic acid in methanol, followed by reduction to yield 3-methylcinnamyl alcohol, a process directly analogous to the synthesis of the 4-methyl isomer. lancs.ac.uk A reported synthesis of this compound from its corresponding acid precursor achieved a yield of 71%. rsc.org

Table 1: Synthesis of this compound via Carbonyl Reduction

PrecursorTypical Reagent(s)ProductGeneral Mechanism
4-Methylcinnamaldehyde1. NaBH₄ or LiAlH₄2. H₃O⁺ workupThis compoundNucleophilic hydride addition to aldehyde
4-Methylcinnamic acid ester1. LiAlH₄2. H₃O⁺ workupThis compoundNucleophilic hydride addition to ester

Grignard reactions provide a powerful tool for constructing alcohols by forming new carbon-carbon bonds. dummies.comlibretexts.org The synthesis of a specific alcohol using this method involves the reaction of a Grignard reagent (R-MgX) with a suitable carbonyl compound. libretexts.org The Grignard reagent acts as a potent carbon-based nucleophile (a carbanion equivalent), which attacks the electrophilic carbonyl carbon. khanacademy.org

To synthesize a primary alcohol like this compound, a Grignard reagent can be reacted with formaldehyde (B43269) (H₂C=O). libretexts.org For instance, the reaction could theoretically proceed by forming a 4-methylcinnamyl Grignard reagent and reacting it with formaldehyde. A more plausible and common approach for synthesizing allylic alcohols involves reacting an organometallic reagent with an α,β-unsaturated aldehyde. For example, the synthesis of this compound could be achieved by reacting 4-methylphenylmagnesium bromide with acrolein (prop-2-enal). This pathway would first form the carbon skeleton, followed by a workup step to protonate the intermediate alkoxide to yield the final alcohol product. The versatility of the Grignard reaction allows for the formation of primary, secondary, and tertiary alcohols by selecting the appropriate carbonyl starting material (formaldehyde, other aldehydes, or ketones, respectively). libretexts.orgyoutube.com

Advanced Synthetic Transformations Involving this compound

This compound serves not only as a synthetic target but also as a valuable substrate in advanced catalytic reactions, enabling the construction of more complex molecules.

Visible-light photoredox catalysis has emerged as a powerful platform for forging new chemical bonds under mild conditions. One such application is the intermolecular pyridylation of alkenes. rsc.org This type of reaction can be applied to styrene (B11656) derivatives, making it relevant for the functionalization of this compound. mdpi.com In a typical mechanism, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the alkene moiety of a molecule like this compound. This generates a radical cation intermediate. A nucleophile, such as pyridine (B92270), then attacks this radical cation. The resulting radical intermediate is subsequently reduced and protonated, often involving a hydrogen atom transfer (HAT) agent, to yield the final pyridylated product. rsc.org This methodology allows for the direct installation of a pyridine ring onto a carbon framework, a valuable transformation in medicinal chemistry. rsc.orgbeilstein-journals.org

In modern organic synthesis, palladium catalysis plays a pivotal role. This compound has been successfully employed as a model substrate in palladium-catalyzed direct allylic alkylation reactions. jst.go.jp This process is highly significant as it utilizes the allylic alcohol directly as an electrophile, avoiding the need for pre-activation into a better leaving group (like a halide or carbonate). The reaction involves the alkylation of a nucleophile, such as a malononitrile (B47326) derivative, with the allylic alcohol in the presence of a palladium catalyst. jst.go.jpnih.gov

Research has shown that palladium complexes can effectively catalyze this transformation at mild temperatures (e.g., 30 °C), affording the desired allylated products. jst.go.jp The reaction's efficiency can be influenced by the choice of ligands and solvents, with methanol often playing a crucial role in facilitating the C-O bond cleavage step. jst.go.jpnih.gov

The palladium-catalyzed direct allylic alkylation of allylic alcohols is the subject of detailed mechanistic and chemoselectivity studies. When a mixture of an allylic alcohol (like this compound) and an allylic amine are present, the reaction exhibits a notable chemoselectivity. jst.go.jp

Chemoselectivity: In competitive reactions between this compound and cinnamylamine, palladium catalysts have shown an inherent preference for activating the allylic amine over the allylic alcohol (N-selectivity). jst.go.jp However, this selectivity can be reversed. The addition of a catalytic amount of a boronic acid, such as 9-phenanthreneboronic acid, acts as an activator for the allylic alcohol, leading to a dramatic switch in selectivity to favor the O-product derived from the alcohol (O-selectivity). jst.go.jp Under optimized conditions with a boronic acid additive, O-selectivity can reach ratios as high as 95:5 (Alcohol-derived product vs. Amine-derived product). jst.go.jp

Table 2: Chemoselectivity in Pd-Catalyzed Allylic Alkylation

SubstratesCatalyst SystemAdditiveO/N Selectivity RatioReference
This compound, Cinnamylamine[Pd(allyl)Cl]₂, DPEphosNone8:92 jst.go.jp
This compound, Cinnamylamine[Pd(allyl)Cl]₂, DPEphos9-Phenanthreneboronic acid86:14 jst.go.jp

Mechanistic Investigations: Mechanistic studies, supported by kinetic analysis and DFT calculations, have illuminated the reaction pathway. mdpi.comnih.gov The activation of the alcohol's hydroxyl group is a key step. In the presence of boronic acid, it is proposed that an in-situ formed boronate ester of the allylic alcohol facilitates the activation. jst.go.jp The reaction proceeds through the formation of a π-allylpalladium complex, which is a key catalytic intermediate. nih.gov The turnover-limiting step is often identified as the transmetalation or the oxidative addition step, where the palladium catalyst coordinates to the alkene and facilitates the cleavage of the C-O bond. mdpi.comnih.gov The solvent, particularly hydrogen-bonding solvents like methanol, can play a critical role by stabilizing the transition state for C-O bond cleavage, thereby lowering the activation barrier. nih.gov

Mechanistic Studies of Related Cinnamyl Alcohol Transformations

Oxidation Mechanisms (e.g., Cinnamyl Alcohol to Cinnamaldehyde (B126680)/Cinnamic Acid)

The oxidation of cinnamyl alcohol is a fundamental transformation that yields high-value products such as cinnamaldehyde, used in the fragrance and flavor industries, and cinnamic acid, a precursor for various pharmaceuticals and other fine chemicals. The presence of both a primary alcohol and a carbon-carbon double bond in the cinnamyl scaffold means that selectivity is a key challenge. acs.org

Several catalytic systems have been investigated to achieve high selectivity for the desired product. The primary mechanism involves the oxidation of the alcohol functionality.

Aerobic Oxidation with Metal Nanoparticles: Supported bimetallic nanoparticles, such as gold-palladium on a titanium dioxide support (Au-Pd/TiO₂), are effective catalysts for the aerobic oxidation of cinnamyl alcohol. acs.org The mechanism is believed to involve the dissociative adsorption of the alcohol onto the catalyst surface. Oxygen from the air acts as the terminal oxidant. The reaction typically proceeds via dehydrogenation of the alcohol to form the aldehyde. acs.org Further oxidation of the aldehyde can lead to the formation of cinnamic acid. researchgate.net

Photocatalytic Oxidation: Under visible light, photocatalysts like nickel-doped sodium niobate (Ni-doped NaNbO₃) loaded with platinum nanoparticles can oxidize cinnamyl alcohol with high efficiency and selectivity. nsf.govrsc.org The proposed mechanism involves the adsorption of the alcohol onto oxygen vacancies on the catalyst surface. nsf.govrsc.org Under illumination, electron transfer occurs from the adsorbed alcohol to the photocatalyst, initiating the oxidation process. nsf.gov This one-photon pathway generates hydrogen peroxide (H₂O₂) as a byproduct. The platinum co-catalyst is crucial for selectivity as it efficiently decomposes the H₂O₂, preventing the subsequent, undesired oxidation of cinnamaldehyde. nsf.govnih.gov

Oxidation with Chemical Oxidants: Reagents like N-chloro-p-toluenesulfonamide (Chloramine-T) in an acidic medium can also be used. nih.govconicet.gov.ar Kinetic studies suggest the reaction is first-order with respect to the oxidant but independent of the cinnamyl alcohol concentration. The proposed mechanism involves the interaction of the oxidant with the alcohol group, leading to the formation of cinnamaldehyde. nih.govconicet.gov.ar

The general pathway is the two-electron oxidation of the primary alcohol to cinnamaldehyde. A subsequent two-electron oxidation converts the aldehyde to cinnamic acid.

Table 2: Comparison of Catalytic Systems for Cinnamyl Alcohol Oxidation

Catalytic System Oxidant Main Product Selectivity (%) Reference
1 wt% Au–Pd/TiO₂ Air (O₂) Cinnamaldehyde >95% acs.org
Pt-loaded Ni-doped NaNbO₃ Air (O₂) / Visible Light Cinnamaldehyde >99% nsf.govrsc.org
Ag-Co/S Nanoparticles O₂ Cinnamaldehyde 99% acs.org

Carbocation Formation and Persistence in Zeolites (e.g., Alpha-Methylcinnamyl Alcohol)

Acidic zeolites, with their well-defined pore structures and strong Brønsted acid sites, are powerful catalysts for reactions involving carbocation intermediates. rsc.orgrsc.org When cinnamyl alcohols are introduced into dehydrated acidic zeolites like HZSM-5 or H-Mordenite (HMor), they can protonate at the hydroxyl group, lose water, and form the corresponding allylic carbocations. acs.orgnih.gov

The fate and persistence of these carbocations are highly dependent on both the substrate structure and the zeolite's pore dimensions. nih.gov

Cinnamyl Alcohol: Upon incorporation into HZSM-5 and HMor, cinnamyl alcohol itself forms a persistent 1,5-diphenylpentadienyl cation, which arises from the dimerization of the initially formed cinnamyl cation. acs.orgnih.gov

Alpha-Methylcinnamyl Alcohol: In stark contrast, when alpha-methylcinnamyl alcohol is introduced into the same acidic zeolites, no persistent carbocation is observed . acs.orgnih.gov The secondary allylic carbocation that forms upon dehydration is highly reactive and immediately undergoes a complete and rapid intramolecular cyclization reaction. acs.orgnih.gov This highlights how a seemingly minor structural modification (the addition of an alpha-methyl group) can drastically alter the mechanistic pathway and the stability of the cationic intermediate within the confined space of the zeolite.

Other Derivatives: The study of other derivatives, such as 2-methyl-4-tolyl-3-buten-2-ol, shows that a gem-dimethyl-substituted p-methylcinnamyl cation can be detected in HZSM-5 with a lifetime of hours, but it is not stable enough to be observed in the larger pores of HMor. acs.orgnih.gov This further illustrates the delicate interplay between the carbocation's structure and the confining environment of the zeolite host, which dictates the ion's persistence. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and mechanistically significant reaction for cinnamyl derivatives, particularly under acidic or oxidative conditions where electrophilic intermediates are formed.

As discussed in the previous section, the behavior of alpha-methylcinnamyl alcohol in acidic zeolites is a prime example of an efficient intramolecular cyclization. Upon formation of the secondary alpha-methylcinnamyl carbocation within the zeolite framework, the cation does not persist but instead undergoes a rapid electrophilic aromatic substitution. acs.orgnih.gov The carbocation center is attacked by the electron-rich phenyl ring, leading to the formation of a five-membered ring. The final product of this complete cyclization is 2-methylindene . acs.orgnih.gov

This transformation demonstrates a key reaction pathway available to cinnamyl systems where a carbocation can be generated. The proximity of the phenyl ring facilitates this intramolecular trap, preventing the cation from undergoing intermolecular reactions like the dimerization observed with the parent cinnamyl alcohol. acs.orgnih.gov

Other types of intramolecular cyclizations have also been reported for cinnamyl derivatives under different conditions:

Oxidative Cyclization: Cinnamyl ethers can undergo oxidative intramolecular cyclization mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to form substituted tetrahydrofuran (B95107) derivatives. semanticscholar.orgresearchgate.net

Photocatalytic Cycloaddition: Under visible light photocatalysis, cinnamyl alcohols can react with enol ethers in a formal cycloaddition to produce polysubstituted bicyclic acetals. nih.gov

Halogen-Mediated Cyclization: The reaction of cinnamic alcohols with bis(collidine)bromine(I) hexafluorophosphate (B91526) can lead to the formation of oxetanes through a 4-endo-trig cyclization process. acs.org

These examples show that the cinnamyl framework is predisposed to cyclization reactions via various intermediates, including carbocations and radicals, leading to a diverse range of heterocyclic and carbocyclic products.

Spectroscopic Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments reveal correlations between them. sdsu.eduyoutube.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Methylcinnamyl alcohol, distinct signals corresponding to the different types of protons are observed. The aromatic protons typically appear in the downfield region, while the protons of the methyl and alcohol groups are found further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. hmdb.ca For this compound, the spectrum shows signals for the aromatic carbons, the olefinic carbons of the cinnamyl group, the carbon bearing the hydroxyl group, and the methyl carbon. In a study using DMSO-d6 as the solvent, the following chemical shifts were reported: δ 167.60, 144.04, 138.15, 134.17, 130.92, 128.77, 128.64, 125.41, 119.02, and 20.83 ppm. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular structure. sdsu.eduyoutube.com

COSY: The COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu This helps to establish the connectivity of the proton spin systems within the molecule.

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for connecting different spin systems and identifying quaternary carbons. github.io

Table 1: Representative NMR Data for this compound

Technique Nucleus Chemical Shift (ppm)
¹³C NMR (in DMSO-d6) rsc.org Carbon 167.60, 144.04, 138.15, 134.17, 130.92, 128.77, 128.64, 125.41, 119.02, 20.83

Mass Spectrometry Applications (HRESIMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. etamu.edu It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. jst.go.jp The molecular formula for this compound has been established as C10H12O. nih.gov In a study on phenylpropanol derivatives, HRESIMS was used in conjunction with 2D NMR to determine the structures of new compounds. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govoiv.int The sample is first vaporized and separated into its components in the GC column before being introduced into the mass spectrometer. etamu.edu The resulting mass spectrum shows the molecular ion peak and a series of fragment ions. nist.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for identification by comparing it to spectral libraries. researchgate.net The PubChem database contains a GC-MS spectrum for this compound. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. rsc.org The absorption bands in an IR spectrum correspond to specific functional groups. For an alcohol like this compound, characteristic absorption bands would be expected for the O-H stretch (typically a broad band around 3200-3600 cm⁻¹) and the C-O stretch (around 1000-1260 cm⁻¹). pressbooks.publibretexts.org Additionally, bands corresponding to the aromatic C-H and C=C bonds, as well as the alkene C=C bond, would be present. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. libretexts.orgbioglobax.com The absorption spectrum can provide information about the extent of conjugation in a molecule. researchgate.net Aromatic compounds and compounds with conjugated double bonds, such as this compound, exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum is influenced by factors such as conjugation, steric hindrance, and the solvent used. researchgate.net Studies have utilized UV-Vis spectroscopy to characterize carbocations generated from cinnamyl alcohols within zeolites. nih.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration Determination

Chiroptical methods, such as Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules. ull.es ECD measures the differential absorption of left and right circularly polarized light. mdpi.com However, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and its ECD spectrum would be silent.

While ECD is not applicable to this compound itself, it is a powerful technique for determining the absolute configuration of chiral derivatives or related chiral compounds. encyclopedia.pubresearchgate.net The method often involves comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations. researchgate.net

Derivatives in Natural Product Chemistry

The investigation of natural sources for novel compounds has led to the identification of derivatives of this compound. A significant study focused on the chemical constituents of the roots of the medicinal Chinese plant, Morina chinensis, a member of the Caprifoliaceae family. essencejournal.comnih.govacs.org This research resulted in the isolation of several phenylpropanol derivatives, including known compounds and newly discovered molecules. nih.govacs.org

From a methanol (B129727) extract of the roots, researchers successfully isolated and identified five known compounds: 4-O-methylcinnamyl alcohol, 4-O-methylcinnamyl methyl ether, 4-O-methylcinnamyl acetate (B1210297), p-methoxybenzaldehyde, and 4-O-methyl-(E)-coniferyl alcohol. nih.govacs.orgresearchgate.net The structural determination of these compounds was accomplished through the comprehensive analysis of spectral data, with particular reliance on 2D NMR and High-Resolution Mass Spectrometry (HRMS). researchgate.netacs.org This investigation was notable as it reported 4-O-methylcinnamyl methyl ether and 4-O-methylcinnamyl acetate as natural products for the first time. acs.org Alongside these known substances, seven new phenylpropanol derivatives, designated morinins A–G, were also isolated and characterized from the same plant source. nih.govacs.orgresearchgate.net

4-O-Methylcinnamyl Methyl Ether

4-O-Methylcinnamyl methyl ether has been identified as a natural product from the roots of Morina chinensis. essencejournal.comresearchgate.net While this compound was previously documented as a synthetic substance, its isolation from M. chinensis marked its first discovery in a natural source. acs.org The structure of the isolated compound was confirmed by comparing its proton NMR (¹H), carbon-13 NMR (¹³C NMR), and Electron Ionization Mass Spectrometry (EIMS) data with previously published values for its synthetic counterpart. acs.org

Table 1: Research Findings on 4-O-Methylcinnamyl Methyl Ether

Compound Name Natural Source Key Finding Reference

4-O-Methylcinnamyl Acetate

Similar to the corresponding methyl ether, 4-O-methylcinnamyl acetate was also isolated from the roots of the Chinese medicinal plant Morina chinensis. essencejournal.comresearchgate.net This discovery was significant because, although the compound was known through chemical synthesis, this was the first instance of it being reported as a naturally occurring product. acs.org Its identity was unequivocally established by comparing its spectral data with those found in existing literature for the synthesized version. acs.org

Table 2: Research Findings on 4-O-Methylcinnamyl Acetate

Compound Name Natural Source Key Finding Reference

Phenylpropanol Derivatives

The study on the roots of Morina chinensis revealed a rich profile of phenylpropanol derivatives existing alongside this compound and its ether and acetate forms. nih.govresearchgate.net In addition to the target compounds, the investigation led to the isolation of other related known substances, including p-methoxybenzaldehyde and 4-O-methyl-(E)-coniferyl alcohol. nih.govacs.orgajpsonline.com This research also expanded the family of known natural phenylpropanoids with the characterization of seven entirely new derivatives, which were named morinins A through G. nih.govacs.orgacs.org The co-occurrence of these varied phenylpropanoids underscores the complex biosynthetic pathways within Morina chinensis. essencejournal.comacs.org

Table 3: Phenylpropanol Derivatives Co-Isolated with this compound from Morina chinensis

Compound Category Compound Name Natural Source Reference
Known Phenylpropanol p-Methoxybenzaldehyde Roots of Morina chinensis nih.govacs.orgresearchgate.net
Known Phenylpropanol 4-O-Methyl-(E)-coniferyl alcohol Roots of Morina chinensis nih.govacs.orgresearchgate.net
New Phenylpropanol Morinin A Roots of Morina chinensis nih.govacs.orgacs.org
New Phenylpropanol Morinin B Roots of Morina chinensis nih.govacs.orgacs.org
New Phenylpropanol Morinin C Roots of Morina chinensis nih.govacs.orgacs.org
New Phenylpropanol Morinin D Roots of Morina chinensis nih.govacs.orgacs.org
New Phenylpropanol Morinin E Roots of Morina chinensis nih.govacs.orgacs.org
New Phenylpropanol Morinin F Roots of Morina chinensis nih.govacs.orgacs.org

Application in Scientific Research

Use as a Precursor in Organic Synthesis

One of the primary applications of this compound in research is as a starting material or intermediate in the synthesis of more complex molecules. tandfonline.com Its functional groups allow for a range of chemical modifications, making it a versatile building block for constructing larger and more intricate chemical structures. For example, it can be used in the synthesis of novel esters and other derivatives for evaluation in various research contexts. tandfonline.com

Investigation of Biological Activities

Given that many phenylpropanoids exhibit significant biological effects, this compound and its derivatives are often subjects of investigation for their potential biological activities. mdpi.comnih.gov Research has explored the cytotoxic effects of related cinnamyl alcohol derivatives against various cancer cell lines. chemfaces.com While specific data on this compound is part of ongoing research, the broader class of cinnamyl compounds has been studied for antimicrobial and anti-inflammatory properties. chemfaces.comscience.gov For instance, 4-methoxycinnamyl alcohol, a structurally similar compound, has been shown to exhibit anti-inflammatory effects by inhibiting nitric oxide production in macrophages. chemfaces.com

Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Investigations of Bioactivity

Cinnamic acid derivatives, including alcohols, have demonstrated notable antifungal activity. science.gov The presence of an electron-withdrawing group on the phenyl ring has been shown to enhance the antifungal efficacy of these compounds. nih.gov The type and position of the substituent on the phenyl ring also play a crucial role in determining the antifungal potency. nih.gov

Aspergillus niger : While direct studies on 4-methylcinnamyl alcohol against Aspergillus niger are limited, related cinnamic acid derivatives have shown inhibitory effects. nih.gov For instance, certain derivatives effectively inhibit CYP53A15, a key fungal enzyme, in Aspergillus niger. nih.gov The antifungal activity of various plant extracts containing cinnamaldehyde (B126680) and related compounds has also been demonstrated against A. niger. pjlss.edu.pknih.govnih.gov

Pleurotus ostreatus : Cinnamic acid derivatives have been tested for their ability to inhibit the growth of Pleurotus ostreatus. nih.gov Compound 5, a cinnamic acid derivative, exhibited broad antifungal activity against this fungus. nih.gov However, another derivative, compound 6, was not effective in inhibiting the growth of P. ostreatus. nih.gov Extracts from various natural sources containing cinnamaldehyde-related compounds have also shown effectiveness against white-rot fungi like Pleurotus ostreatus. nih.govencyclopedia.pub

Table 1: Antifungal Activity of Cinnamic Acid Derivatives

Compound/Extract Fungal Species Activity Reference
Cinnamic Acid Derivatives Aspergillus niger, Pleurotus ostreatus Inhibition of CYP53A15 nih.gov
Cinnamaldehyde Aspergillus niger Antifungal activity pjlss.edu.pknih.gov
Natural Extracts Pleurotus ostreatus Antifungal activity nih.govencyclopedia.pub

Derivatives of cinnamic acid have been investigated for their cytotoxic effects on various cancer cell lines. science.gov

HeLa (Cervical Cancer) : 4-Methoxycinnamyl alcohol, a related compound, has demonstrated toxicity against HeLa cells. chemfaces.com The ethanol (B145695) extract of Foeniculum vulgare, which contains such compounds, showed significant toxicity with an IC50 value of 19.97 μg/mL on HeLa cells. chemfaces.com Studies on other natural extracts containing cinnamaldehyde-related compounds have also reported inhibitory activity against HeLa cell proliferation. openveterinaryjournal.com

MCF-7 (Breast Cancer) : 4-Methoxycinnamyl alcohol has also shown toxicity against the MCF-7 breast cancer cell line. chemfaces.com Another related compound, when tested in vitro, triggered a response in MCF-7 cells. researchgate.net Long-term exposure of MCF-7 cells to ethanol has been shown to upregulate the expression of malignancy-related genes. nih.gov

Table 2: Cytotoxicity of Cinnamic Alcohol Derivatives

Compound/Extract Cell Line Effect Reference
4-Methoxycinnamyl alcohol HeLa Cytotoxicity chemfaces.com
Foeniculum vulgare extract HeLa IC50 of 19.97 μg/mL chemfaces.com
4-Methoxycinnamyl alcohol MCF-7 Cytotoxicity chemfaces.com
Related Cinnamic Compound MCF-7 In vitro activity researchgate.net

Cinnamic acid esters and their derivatives have been explored for their potential as antiprotozoal agents. researchgate.netmdpi.com Research has shown that these compounds can exhibit activity against various protozoan parasites. researchgate.netbohrium.com Structure-activity relationship studies have been conducted to identify the key structural features responsible for the antiprotozoal effects. bohrium.com For instance, certain cinnamate (B1238496) esters have shown notable activity against Leishmania donovani and Trypanosoma brucei rhodesiense. bohrium.com

The nematicidal properties of cinnamyl alcohol and its derivatives have been evaluated, particularly against the pinewood nematode, Bursaphelenchus xylophilus, a significant pest in pine forests. sciforum.netnih.govmdpi.com

Bursaphelenchus xylophilus : Studies have shown that cinnamyl alcohol and related compounds possess potent nematicidal activity against B. xylophilus. nih.govscispace.com Structure-activity relationship studies indicate that the type of functional group, saturation, and carbon skeleton are important for toxicity. nih.govscispace.com For example, (E)-Cinnamaldehyde was found to be a highly potent nematicide against this nematode. nih.govscispace.com Other related compounds like ethyl cinnamate and methyl cinnamate also exhibited significant nematicidal effects. nih.gov

**Table 3: Nematicidal Activity against *Bursaphelenchus xylophilus***

Compound LC50 (mg/ml) Reference
(E)-Cinnamaldehyde 0.114 nih.gov
Ethyl cinnamate 0.114–0.195 nih.gov
Methyl cinnamate 0.114–0.195 nih.gov
Cinnamyl alcohol Moderate activity scispace.com

Compounds related to this compound have been investigated for their insecticidal properties, particularly against house dust mites.

Dermatophagoides farinae : Cinnamaldehyde and cinnamic acid, along with related compounds, have demonstrated contact and fumigant toxicity to Dermatophagoides farinae. thegoodscentscompany.com In one study, methyleugenol, a related phenylpropene, was highly effective against D. farinae adults. researchgate.net The lipophilicity of these phenylpropenes appears to play a crucial role in their toxicity to dust mites. researchgate.net

The potential of cinnamic acid and its derivatives to inhibit the growth of parasitic weeds has been a subject of research. nih.govresearchgate.net

Parasitic Weeds : trans-Cinnamic acid has been shown to inhibit the growth of the parasitic weed Cuscuta campestris. nih.govresearchgate.net Structure-activity relationship studies have revealed that certain derivatives of trans-cinnamic acid, such as trans-cinnamaldehyde and methyl trans-cinnamate, exhibit enhanced growth-inhibitory activity. nih.govresearchgate.net The presence of an aldehyde group, as in cinnamaldehyde, was found to increase the inhibitory effect on C. campestris growth compared to the corresponding carboxylic acid. nih.govresearchgate.net

Enzyme Inhibition (e.g., Cholinesterase inhibition for related compounds)

Derivatives of cinnamyl alcohol and the broader cinnamic acid family have been a focus of research for their potential to inhibit various enzymes, which is a cornerstone of drug development for numerous diseases. A key area of this research is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes whose dysregulation is implicated in the progression of Alzheimer's disease. nih.gov While direct studies on this compound are limited, research on related structures provides significant insight.

For instance, novel hybrids of cinnamic acid and N-benzyl pyridinium (B92312) have been synthesized and evaluated as multifunctional cholinesterase inhibitors. nih.gov One particularly potent compound from this series demonstrated significant inhibitory activity against both human AChE and BChE. nih.gov Another study focused on creating novel donepezil-pyridyl hybrids, which also showed potential as multipotent cholinesterase inhibitors. nih.gov Furthermore, bioactives from cinnamon, including cinnamyl alcohol, have been shown to inhibit Histone Deacetylase 8 (HDAC8), an enzyme linked to various cancers. nih.gov In one study, cinnamyl alcohol, along with cinnamaldehyde and cinnamic acid, demonstrated inhibitory effects on HDAC8. nih.gov

A preliminary study on rats showed that daily oral administration of cinnamyl alcohol over four months did not cause significant changes in serum cholinesterase activity. inchem.org However, synthetic derivatives have shown more promise. A study on cinnamic acid-tryptamine hybrids revealed novel inhibitors of both AChE and BChE. rsdjournal.org These findings underscore the principle that the basic cinnamyl scaffold can be chemically modified to create potent and selective enzyme inhibitors. The specific effects depend heavily on the nature of the chemical modifications made to the parent molecule.

Receptor Modulation (e.g., PPARγ inhibition for cinnamyl alcohol)

Cinnamyl alcohol and its derivatives can modulate the activity of cellular receptors, which are crucial proteins that trigger physiological responses upon binding to specific molecules. One such receptor is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis (fat cell formation) and glucose metabolism. nih.govgenecards.org As such, it is a significant target for drugs aimed at treating metabolic diseases like type 2 diabetes.

Studies have demonstrated that cinnamyl alcohol can attenuate the expression of PPARγ in 3T3-L1 cells, which are a model cell line for studying adipocyte differentiation. selleckchem.com This suggests an inhibitory effect on the processes that lead to fat cell development. Cinnamaldehyde, a closely related compound, also significantly reduces lipid accumulation by down-regulating the expression of PPARγ. nih.gov This modulation of PPARγ is a key part of the anti-adipogenic effects observed with these compounds. nih.govnih.gov The inhibitory action of cinnamyl alcohol on PPARγ highlights its potential to influence metabolic pathways and suggests that its derivatives, including this compound, could be explored for similar receptor-modulating activities. selleckchem.com

Recent research has also pointed to the neuroprotective effects of cinnamic alcohol, suggesting it may modulate the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. nih.gov This interaction could contribute to its observed anticonvulsant and neuroprotective properties. nih.gov

Quantitative and Qualitative Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a critical tool for understanding how a molecule's chemical structure influences its biological activity. For cinnamyl alcohol and its derivatives, SAR studies reveal how modifications to the phenyl ring, the propenyl side chain, and the alcohol functional group can dramatically alter their biological effects. rsdjournal.orgnih.gov

Influence of Functional Groups and Substituents (e.g., para-methyl moiety, electron-withdrawing groups)

The type and placement of functional groups on the cinnamyl structure are paramount in determining its biological activity.

Para-Methyl Moiety : The presence of a methyl group at the para position of the phenyl ring, as seen in this compound, can significantly influence the molecule's properties. This substitution can affect factors like lipophilicity and electronic distribution, which in turn alter how the molecule interacts with its biological target. For example, in a study of cinnamic acid derivatives, the introduction of a para-methyl group was explored for its impact on phytotoxic activity. researchgate.netresearchgate.net While specific data on this compound's activity is sparse, related compounds like p-methylcinnamic acid have been investigated for antimicrobial and anti-inflammatory effects. ijrpr.com The para-methyl group can also provide steric effects that may reduce unintended side reactions and enhance stability compared to unsubstituted analogs.

Electron-Withdrawing Groups : In contrast to the electron-donating methyl group, the addition of electron-withdrawing groups like halogens (e.g., chloro, bromo) or nitro groups often enhances certain biological activities. For instance, SAR studies on cinnamic acid derivatives revealed that compounds with chloro or bromo substituents at the para position showed increased inhibitory activity against the parasitic weed Cuscuta campestris. researchgate.net Similarly, in the context of antifungal agents, the presence of electron-withdrawing groups on the phenyl ring of cinnamaldehyde derivatives often leads to enhanced efficacy. mdpi.com Analysis of quinoline-cinnamic acid hybrids as potential treatments for Alzheimer's disease also indicated that electron-withdrawing groups were more effective for AChE inhibition than electron-donating groups. arabjchem.org

The following table summarizes the influence of different substituents on the biological activity of cinnamyl-related compounds based on various studies.

Compound/Derivative Type Substituent Position Observed Effect Biological Context Reference(s)
Cinnamic Acid Analogs-Cl, -BrparaEnhanced ActivityPhytotoxicity researchgate.net
Cinnamic Acid Analogs-CF₃paraEnhanced ActivityPhytotoxicity researchgate.net
Quinoline-Cinnamic HybridsElectron-Withdrawingmeta or paraEnhanced ActivityCholinesterase Inhibition arabjchem.org
Cinnamaldehyde Derivatives-OHorthoIncreased ActivityAntifungal plos.org
Cinnamic Acid Esters-NO₂paraDecreased ActivityLarvicidal mdpi.com

Positional Effects on Activity

In studies of substituted cinnamyl alcohols, it was found that for mono-substituted compounds, a para-substituent often resulted in higher enantioselectivity in asymmetric chemical reactions compared to ortho or meta substituents. nih.gov However, introducing a methyl group at the 2-position (ortho) significantly improved enantioselectivity in some cases. nih.gov

For antifungal activity, the substitution pattern on the phenyl ring of cinnamic acid esters was shown to be a significant factor. nih.govplos.org While some studies show that para-substituted compounds with electron-withdrawing groups have enhanced activity, others indicate that ortho-hydroxy substitution can also lead to potent antifungal compounds. researchgate.netplos.org In the context of larvicidal activity, cinnamic acid derivatives with a methoxy (B1213986) substituent in the meta position showed increased effectiveness. mdpi.com These findings highlight that the optimal position for a substituent is highly dependent on the specific biological target and the nature of the interaction.

Carbon Skeleton and Saturation Effects

The C6-C3 carbon skeleton (a phenyl group attached to a three-carbon chain) is the defining feature of cinnamyl alcohol and related phenylpropanoids. tandfonline.com Modifications to this skeleton, particularly the saturation of the side-chain double bond, have profound effects on bioactivity.

The double bond in the C3 side chain of this compound confers rigidity and planarity to the molecule. Saturation of this bond to form the corresponding hydrocinnamyl alcohol derivative removes this rigidity and alters the electronic properties. Studies comparing the nematicidal activity of cinnamaldehyde, cinnamic acid, and cinnamyl alcohol to their saturated counterparts found that the unsaturated compounds were consistently more toxic to the nematode Bursaphelenchus xylophilus. nih.gov This suggests that the α,β-unsaturated system is crucial for this particular activity.

In another SAR study on the phytotoxicity of cinnamic acid derivatives, hydrocinnamic acid (the saturated version of cinnamic acid) showed enhanced inhibitory activity compared to trans-cinnamic acid, indicating that for some biological targets, a more flexible side chain may be advantageous. researchgate.net This demonstrates that the effect of saturation is not universal and depends on the specific biological endpoint being measured.

Computational and Theoretical Approaches to SAR

To refine the understanding of SAR, researchers increasingly employ computational and theoretical methods. These in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, can predict how a molecule will interact with a biological target and help explain experimental observations. researchgate.net

Molecular docking simulates the binding of a ligand (like this compound) to the active site of a target protein. This can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. For example, docking studies have been used to model the binding of cinnamaldehyde and its derivatives to the active site of enzymes like HDAC8, providing insights into their inhibitory mechanism. nih.gov

QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of activity for new, unsynthesized compounds. QSAR analyses have been applied to cinnamic acid derivatives to identify structural features that are critical for activities like cholinesterase inhibition and antimicrobial effects. nih.govrsdjournal.orgmdpi.com Computational studies have also been used to investigate the reaction mechanisms of cinnamyl derivatives, such as the intramolecular Diels-Alder reaction of cinnamyl cinnamate esters, by calculating the activation energies of different reaction pathways. cmu.ac.th These computational tools are invaluable for rational drug design, allowing for the targeted synthesis of more potent and selective molecules based on the cinnamyl alcohol scaffold.

Mechanistic Insights into Biological Actions

Induction of Cell Cycle Arrest

Scientific literature specifically detailing the induction of cell cycle arrest by this compound is limited. However, studies on structurally related cinnamic acid derivatives and the parent compound, cinnamyl alcohol, provide some context on how this class of molecules can influence cell cycle progression.

Research has shown that various cinnamic acid derivatives can induce cell cycle arrest in several human carcinoma cell lines. nih.govbenthamdirect.com The specific effects and the phase of arrest can be influenced by the nature and position of substituents on the aromatic ring and the functional group at the end of the propene chain. nih.gov For instance, certain cinnamic acid amides and esters have demonstrated cytotoxic effects by inhibiting cell growth through the induction of cell death, which is often preceded by cell cycle arrest. nih.govbenthamdirect.com One study on cinnamide derivatives showed that they could arrest the cell cycle in the G1 phase in A549 lung cancer cells. mdpi.com

In contrast, a study on 4-Methoxycinnamyl alcohol, a compound structurally similar to this compound, found that it did not produce an apoptotic effect in cell cycle analysis of cancer cell lines after 48 hours of exposure, though it did induce necrosis at the tested concentration. chemfaces.com This finding suggests that the ability to induce a classic cell cycle arrest may vary significantly even among closely related derivatives.

The parent compound, cinnamyl alcohol, has been shown to arrest the cell cycle at the G0/G1 phase specifically in the context of inhibiting the differentiation of preadipocytes, a mechanism discussed in detail in the following section. mdpi.commedchemexpress.comnih.gov This effect is part of a broader regulatory action on cell differentiation rather than a general cytotoxic or cytostatic effect. Given the available data, it is clear that while the cinnamic backbone is present in compounds that affect the cell cycle, the specific activity of this compound in this regard has not been thoroughly investigated and cannot be assumed from the activity of its analogs.

Inhibition of Adipocyte Differentiation (for cinnamyl alcohol)

The parent compound, cinnamyl alcohol, has been identified as a potent inhibitor of adipogenesis, the process by which preadipocytes differentiate into mature fat cells (adipocytes). mdpi.comnih.gov This biological activity is primarily understood through its mechanism of interrupting the early stages of differentiation, particularly mitotic clonal expansion (MCE), which involves cell cycle arrest. mdpi.comnih.gov

Studies using 3T3-L1 preadipocytes have demonstrated that cinnamyl alcohol significantly inhibits lipid accumulation in a dose-dependent manner. mdpi.comnih.gov This inhibition is achieved by targeting the MCE phase, a critical step where growth-arrested preadipocytes re-enter the cell cycle for several rounds of division before terminal differentiation. nih.gov Cinnamyl alcohol effectively halts this process by arresting the cells in the G0/G1 phase of the cell cycle. mdpi.comnih.gov

The mechanistic basis for this G0/G1 arrest involves the significant downregulation of key proteins that govern the early stages of adipogenesis and cell cycle progression. mdpi.commedchemexpress.com Research findings have confirmed that treatment with cinnamyl alcohol leads to a marked decrease in the expression levels of several critical molecules, as detailed in the table below.

Protein ClassTarget ProteinEffect of Cinnamyl AlcoholReference
Adipogenic Transcription Factors (Early)C/EBPβ (CCAAT/enhancer-binding protein β)Downregulated mdpi.commedchemexpress.com
C/EBPδ (CCAAT/enhancer-binding protein δ)Downregulated mdpi.commedchemexpress.com
Adipogenic Transcription Factors (Late)PPARγ (Peroxisome proliferator-activated receptor γ)Downregulated mdpi.commedchemexpress.com
C/EBPα (CCAAT/enhancer-binding protein α)Downregulated mdpi.commedchemexpress.com
Adipocyte-specific ProteinsFABP4 (Fatty acid binding protein 4)Downregulated mdpi.commedchemexpress.com
AdiponectinDownregulated mdpi.com
Cell Cycle Regulators (G1 Phase)Cyclin D1Downregulated mdpi.commedchemexpress.com
CDK6 (Cyclin-dependent kinase 6)Downregulated mdpi.commedchemexpress.com
Cyclin E1Downregulated mdpi.commedchemexpress.com
Cell Cycle Regulators (G1/S Checkpoint)CDK2 (Cyclin-dependent kinase 2)Downregulated mdpi.commedchemexpress.com
Cell Cycle Regulators (G2/M Phase)Cyclin B1Downregulated mdpi.commedchemexpress.com

By downregulating the initial transcription factors C/EBPβ and C/EBPδ, cinnamyl alcohol prevents the subsequent activation of the master adipogenic regulators, PPARγ and C/EBPα. mdpi.com This, in turn, suppresses the expression of downstream targets like FABP4, which are essential for creating the mature adipocyte phenotype. mdpi.comnih.gov The concurrent downregulation of G1-phase cyclins (D1, E1) and their associated cyclin-dependent kinases (CDK2, CDK6) provides the direct molecular evidence for the observed G0/G1 cell cycle arrest, effectively blocking the clonal expansion required for adipogenesis to proceed. mdpi.commedchemexpress.com

Furthermore, investigations into the upstream signaling pathways have revealed that cinnamyl alcohol activates AMP-activated protein kinase α (AMPKα) phosphorylation while inhibiting the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, both of which are crucial regulatory nodes in the adipogenic process. mdpi.commedchemexpress.com

Applications in Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique reactivity of 4-methylcinnamyl alcohol makes it a valuable starting material for constructing more elaborate molecular architectures. solubilityofthings.com It participates in various catalytic reactions to form new carbon-carbon and carbon-heteroatom bonds.

One notable application is in the photoredox-catalyzed, branch-selective pyridylation of alkenes. d-nb.info Commercially available this compound has been successfully used as a substrate in this type of reaction to synthesize complex alkenylpyridines, such as the antihistamine Triprolidine. d-nb.info

Furthermore, it is utilized in multi-component reactions, which are efficient processes for building molecular complexity. For instance, β-methylcinnamyl alcohol (an isomer of this compound) partakes in a copper-catalyzed three-component carbo-sulfonamidation with arylalkenes and sulfonamides. hanyang.ac.kr This reaction smoothly produces 4,5-unsaturated sulfonamides, which are valuable structures in medicinal and material chemistry. hanyang.ac.kr The reaction demonstrates the feasibility of using this methodology for bulk synthesis, as evidenced by a successful gram-scale reaction. hanyang.ac.kr

The reactivity of the cinnamyl alcohol moiety is also harnessed in the synthesis of organophosphorus compounds. While some reactions require specific catalysts, such as indium(III) chloride, to proceed effectively, cinnamyl alcohols are superb allylating agents in palladium-catalyzed reactions with H-phosphinic acids and H-phosphonate esters. whiterose.ac.ukorgsyn.org These reactions can be used to create various phosphorus-containing heterocycles. orgsyn.org

Table 1: Examples of Synthetic Applications of this compound and Related Compounds

Reaction Type Reactants Catalyst/Reagents Product Class Reference
Photoredox Pyridylation This compound, Pyridine (B92270) derivative Ir(ppy)₃, CH₃SO₂Na, DBU Alkenylpyridines d-nb.info
Carbo-sulfonamidation β-Methylcinnamyl alcohol, p-Methylstyrene, Methanesulfonamide Cu(MeCN)₄PF₆, BF₃·ether 4,5-Unsaturated sulfonamides hanyang.ac.kr
Allylation Cinnamyl alcohol, H-phosphinic acids Palladium/xantphos Allylic H-phosphinic acids orgsyn.org

Role in Materials Science (e.g., fluorinated derivatives)

The derivatives of this compound are of significant interest in materials science. The incorporation of specific functional groups, particularly fluorine, can impart unique and desirable properties to the resulting materials. ontosight.ai

Fluorinated derivatives of cinnamyl alcohol, such as 1-(2-hydroxy-2-bis(trifluoromethyl))ethyl-cinnamyl alcohol, are valuable intermediates. ontosight.ai The presence of trifluoromethyl groups is known to significantly alter the physical and chemical properties of a molecule, often leading to increased stability and lipophilicity. ontosight.ai These characteristics are exploited in the development of advanced materials, including those with specialized surface properties like non-stick coatings and waterproofing agents. ontosight.ai

Additionally, the sulfonated derivatives accessible from cinnamyl precursors have applications in polymer science. Alkenesulfonates, which can be synthesized via electrochemical methods from related cinnamic acids, serve as monomers for creating polymers with sulfonate groups in their backbone. nih.gov These specialized polymers have found use in applications such as blood-compatible materials and proton exchange membranes for fuel cells. nih.gov The efficient, eco-friendly synthesis of sulfonamides from allylic alcohols like β-methylcinnamyl alcohol further highlights the potential of these building blocks in material chemistry. hanyang.ac.kr

Intermediate in Agrochemical Synthesis

Cinnamyl alcohol and its derivatives are recognized as important intermediates in the synthesis of agrochemicals. thermofisher.comontosight.ai The structural backbone of this compound is a component of various biologically active molecules. Its role as a synthetic building block is crucial for an industry that relies on the development of novel, effective, and enantiomerically pure compounds. unine.ch

The biological activity of related cinnamic acid derivatives provides a rationale for their use in agrochemical development. For example, cinnamic acid and its derivatives are known to possess antimicrobial and antifungal properties. nih.gov This inherent bioactivity makes them and their corresponding alcohols, like this compound, attractive starting points for designing new pesticides and herbicides. ontosight.ai The incorporation of fluorine into these structures can further enhance their biological efficacy and environmental persistence, properties that are often sought in modern agrochemical design. ontosight.ai 4-Methylcinnamic acid, the direct precursor to this compound, is specifically noted as an intermediate in the synthesis of various drugs and can be synthesized from 4-methylbenzaldehyde. biosynth.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
1-(2-hydroxy-2-bis(trifluoromethyl))ethyl-cinnamyl alcohol
4,5-unsaturated sulfonamides
4-Methylbenzaldehyde
This compound
4-methylstyrene
Alkenylpyridines
β-Methylcinnamyl alcohol
Cinnamic acid
Cinnamyl alcohol
Diethyl H-phosphonate
H-phosphinic acids
Indium(III) chloride
Methanesulfonamide

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis (e.g., Photoelectron Spectra, Density Functional Theory (DFT) Calculations)

Electronic structure analysis reveals the distribution of electrons within a molecule, which is fundamental to its reactivity, stability, and spectroscopic properties.

Photoelectron Spectroscopy: Photoelectron spectroscopy provides direct experimental insight into the electronic structure of molecules. While specific studies on 4-Methylcinnamyl alcohol are not readily available, research on the parent cinnamyl alcohol using Metastable Induced Electron Spectroscopy (MIES) and Ultraviolet Photoelectron Spectroscopy (UPS) has identified the character of its molecular orbitals. The spectra of cinnamyl alcohol show distinct features corresponding to π-orbitals of the phenyl ring and σ-orbitals of the alkyl chain. researchgate.net It is expected that this compound would exhibit a very similar spectrum, with minor shifts in orbital energies due to the electron-donating effect of the methyl group on the phenyl ring.

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to predict molecular properties by calculating the electron density. DFT calculations are instrumental in determining optimized molecular geometry, electronic properties, and thermodynamic descriptors. nih.gov For molecules like this compound, DFT can be used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com Studies on similar aromatic alcohols and thiols have successfully used DFT to analyze reactivity, demonstrating the utility of this approach. nih.gov For instance, DFT calculations on cinnamyl alcohol have been used to model its adsorption on catalyst surfaces, providing insights into its orientation and interaction energies. researchgate.net

A typical DFT study on this compound would involve the selection of a functional and a basis set to solve the Schrödinger equation. The table below lists common combinations used for organic molecules.

Functional Basis Set Typical Application
B3LYP6-311++G(d,p)Geometry optimization, Vibrational frequencies, FMO analysis mdpi.com
M06-2Xcc-pVTZNon-covalent interactions, Thermochemistry
ωB97X-Ddef2-TZVPLong-range interactions, Electronic properties

Molecular Docking Studies (e.g., Receptor Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

While specific molecular docking studies featuring this compound as a ligand were not found, the methodology has been applied to structurally related compounds. For example, studies on cinnamaldehyde (B126680) derivatives have used docking to evaluate their potential as anticancer agents by predicting their binding affinity and interactions with various protein receptors. nih.gov Similarly, docking has been used to assess the potential of various alcoholic compounds as mycobactericidal agents by studying their interactions with specific enzymes like InhA and MabA. researchgate.net

A hypothetical docking study of this compound against a receptor, such as a p90 ribosomal S6 kinase (RSK) which is a target for some cancers, would involve:

Obtaining the 3D crystal structure of the receptor.

Generating a 3D model of this compound.

Using docking software (e.g., AutoDock) to place the ligand into the receptor's binding site.

Scoring the resulting poses based on binding energy (ΔG) and analyzing the intermolecular interactions.

The binding of this compound would likely be driven by hydrogen bonding from its hydroxyl group and hydrophobic or π-stacking interactions involving its 4-methylphenyl group.

Interaction Type Potential Interacting Residues (Hypothetical) Contributing Moiety of Ligand
Hydrogen BondSerine, Threonine, Aspartate, GlutamateHydroxyl (-OH) group
HydrophobicLeucine, Isoleucine, Valine, AlaninePhenyl ring, Methyl group
Pi-Alkyl / Pi-PiPhenylalanine, Tyrosine, TryptophanPhenyl ring

Conformational Analysis and Molecular Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and stability.

For a flexible molecule like this compound, several rotatable bonds exist, primarily the C-C single bonds in the propenol side chain and the bond connecting the side chain to the phenyl ring. These rotations give rise to numerous possible conformers with different energies. Computational methods can identify the most stable, low-energy conformers. researchgate.net

MD simulations can reveal how the molecule behaves in a biological environment, such as in water or near a cell membrane. nih.gov These simulations track the trajectory of each atom over nanoseconds or microseconds, showing how the molecule folds, unfolds, and samples different conformational states. nih.gov The results can be analyzed to determine the relative populations of different conformers and the energy barriers for interconversion between them. scispace.com For instance, MD simulations can show whether a molecule exists predominantly in an extended (open) or a collapsed (closed) form. nih.gov The presence of the methyl group on the phenyl ring would introduce a minor steric influence on the rotational barrier of the bond connecting the ring to the side chain compared to the unsubstituted cinnamyl alcohol.

Prediction of Spectroscopic Properties

Computational chemistry, particularly DFT, is a powerful tool for predicting the spectroscopic properties of molecules, such as their Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. longdom.org These predictions are valuable for interpreting experimental data and confirming molecular structures.

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). Following optimization, further calculations are performed:

Vibrational Frequencies (IR/Raman): A frequency calculation determines the energies of molecular vibrations, which correspond to peaks in the IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

NMR Chemical Shifts: Using methods like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions allows for the confident assignment of experimental spectra. Machine learning models are also emerging as a method to predict spectroscopic properties with high accuracy, often trained on large datasets of DFT-calculated or experimental results. researchgate.net

The table below illustrates the kind of data that would be generated in a computational study to predict the ¹³C NMR spectrum of this compound, comparing theoretical values to potential experimental ranges for similar structures.

Carbon Atom (IUPAC Numbering) Predicted Chemical Shift (δ, ppm) (Hypothetical) Expected Experimental Range (δ, ppm)
C1 (CH₂OH)63.560-65
C2 (=CH-)129.0125-130
C3 (=CH-Ar)132.8130-135
C4 (Ar-C)134.2132-136
C5, C9 (Ar-CH)129.8128-132
C6, C8 (Ar-CH)127.1125-129
C7 (Ar-C-CH₃)138.5136-140
C10 (-CH₃)21.320-23

Q & A

Q. What are the standard synthetic routes for 4-Methylcinnamyl alcohol, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via reduction of α,β-unsaturated esters or aldehydes. For example, lithium aluminum hydride–aluminum chloride (LiAlH₄-AlCl₃) reduction of 4-methoxycinnamic acid esters yields the alcohol with high efficiency . Sodium borohydride (NaBH₄) reduction of 4-methoxycinnamaldehyde at low temperatures (e.g., 5°C) is an alternative for milder conditions . Optimization involves adjusting stoichiometry, reaction time, and temperature. Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the structure. Key signals include the allylic alcohol protons (~δ 4.2–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • Infrared (IR) Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹) and C=C stretching (~1630 cm⁻¹) bands.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 164.2 for C₁₀H₁₂O₂) and fragmentation patterns .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include solubility (moderate in polar solvents like ethanol, poor in water), melting point (~40–50°C), and stability under ambient light/temperature. Its sensitivity to oxidation necessitates inert atmospheres (e.g., N₂) during storage . Safety protocols for handling alcohols (flammability, skin/eye irritation) should be prioritized .

Advanced Research Questions

Q. How should cytotoxicity assays be designed to evaluate this compound’s anticancer potential?

  • Methodological Answer : Use cell lines (e.g., MCF-7, HeLa, DU145) and measure IC₅₀ values via MTT or resazurin assays. Note that this compound induces necrosis (not apoptosis) at 10 µg/mL, as shown by DNA fragmentation assays . Include positive controls (e.g., doxorubicin) and validate results with flow cytometry to distinguish necrotic vs. apoptotic pathways.

Q. How can data discrepancies in biological activity studies be addressed?

Q. How to evaluate purity and stability under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and analyze degradation products via HPLC. Compare retention times with reference standards. Quantify impurities using GC-MS or LC-HRMS .

Q. How do substituents (e.g., methoxy vs. hydroxy groups) influence bioactivity in cinnamyl alcohol derivatives?

  • Methodological Answer : Use SAR (structure-activity relationship) studies. For example, 4-methoxy substitution enhances lipophilicity and membrane permeability compared to 4-hydroxy derivatives. Compare cytotoxicity data across analogs (e.g., 4-hydroxybenzyl alcohol vs. 4-methoxycinnamyl alcohol) .

Q. How to interpret conflicting cytotoxicity results across studies?

  • Methodological Answer : Conduct systematic reviews following Cochrane guidelines . Assess risk of bias (e.g., incomplete blinding, small sample sizes) and use forest plots to visualize effect sizes. Conflicting necrosis/apoptosis outcomes may arise from differences in assay duration or cell type .

Q. What are best practices for safe handling and disposal of this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Disposal : Neutralize with dilute HCl and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcinnamyl alcohol
Reactant of Route 2
4-Methylcinnamyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.